molecular formula C13H11N7S B11265861 N-[(E)-1H-indol-3-ylmethylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

N-[(E)-1H-indol-3-ylmethylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No.: B11265861
M. Wt: 297.34 g/mol
InChI Key: GZZOHUVBTVFBPZ-VIZOYTHASA-N
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Description

(E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is a complex organic compound featuring an indole moiety and a triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. Key reagents include methylsulfanyl groups and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules and potential as a biochemical probe.

Medicine

In medicine, the compound could be explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory activities.

Industry

In industry, (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE involves its interaction with specific molecular targets. The indole moiety may interact with proteins or enzymes, while the triazole ring could participate in binding to nucleic acids or other biomolecules. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and triazole-containing molecules. Examples are:

  • 1H-Indole-3-carboxaldehyde
  • 1H-1,2,4-Triazole-3-thiol

Uniqueness

What sets (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE apart is its unique combination of an indole and a triazole ring, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C13H11N7S

Molecular Weight

297.34 g/mol

IUPAC Name

(E)-1-(1H-indol-3-yl)-N-(3-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)methanimine

InChI

InChI=1S/C13H11N7S/c1-21-13-18-17-12-19(8-16-20(12)13)15-7-9-6-14-11-5-3-2-4-10(9)11/h2-8,14H,1H3/b15-7+

InChI Key

GZZOHUVBTVFBPZ-VIZOYTHASA-N

Isomeric SMILES

CSC1=NN=C2N1N=CN2/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CSC1=NN=C2N1N=CN2N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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